Cas no 951890-70-3 (3-(4-Tert-butylphenyl)-2-chloro-1-propene)
3-(4-Tert-butylphenyl)-2-chloro-1-propene Chemical and Physical Properties
Names and Identifiers
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- 3-(4-TERT-BUTYLPHENYL)-2-CHLORO-1-PROPENE
- FCH1385296
- 3-(4-Tert-butylphenyl)-2-chloro-1-propene
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- MDL: MFCD07775010
- Inchi: 1S/C13H17Cl/c1-10(14)9-11-5-7-12(8-6-11)13(2,3)4/h5-8H,1,9H2,2-4H3
- InChI Key: MBZLJDYCOFFKQW-UHFFFAOYSA-N
- SMILES: ClC(=C)CC1C=CC(=CC=1)C(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 192
- Topological Polar Surface Area: 0
3-(4-Tert-butylphenyl)-2-chloro-1-propene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 200412-1g |
3-(4-tert-Butylphenyl)-2-chloro-1-propene |
951890-70-3 | 97% | 1g |
£303.00 | 2022-03-01 | |
| Fluorochem | 200412-5g |
3-(4-tert-Butylphenyl)-2-chloro-1-propene |
951890-70-3 | 97% | 5g |
£981.00 | 2022-03-01 | |
| Fluorochem | 200412-25g |
3-(4-tert-Butylphenyl)-2-chloro-1-propene |
951890-70-3 | 97% | 25g |
£2053.00 | 2022-03-01 | |
| abcr | AB360365-1 g |
3-(4-tert-Butylphenyl)-2-chloro-1-propene; 97% |
951890-70-3 | 1g |
€455.00 | 2023-06-20 | ||
| abcr | AB360365-5 g |
3-(4-tert-Butylphenyl)-2-chloro-1-propene; 97% |
951890-70-3 | 5g |
€1373.40 | 2023-06-20 | ||
| TRC | T085355-250mg |
3-(4-tert-Butylphenyl)-2-chloro-1-propene |
951890-70-3 | 250mg |
$ 365.00 | 2022-06-03 | ||
| TRC | T085355-500mg |
3-(4-tert-Butylphenyl)-2-chloro-1-propene |
951890-70-3 | 500mg |
$ 605.00 | 2022-06-03 | ||
| abcr | AB360365-1g |
3-(4-tert-Butylphenyl)-2-chloro-1-propene, 97%; . |
951890-70-3 | 97% | 1g |
€794.00 | 2025-04-14 | |
| abcr | AB360365-5g |
3-(4-tert-Butylphenyl)-2-chloro-1-propene; 97% |
951890-70-3 | 5g |
€1373.40 | 2023-09-06 | ||
| abcr | AB360365-2g |
3-(4-tert-Butylphenyl)-2-chloro-1-propene, 97%; . |
951890-70-3 | 97% | 2g |
€1064.00 | 2025-04-14 |
3-(4-Tert-butylphenyl)-2-chloro-1-propene Suppliers
3-(4-Tert-butylphenyl)-2-chloro-1-propene Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 3-(4-Tert-butylphenyl)-2-chloro-1-propene
Recent Advances in the Study of 3-(4-Tert-butylphenyl)-2-chloro-1-propene (CAS: 951890-70-3)
The compound 3-(4-Tert-butylphenyl)-2-chloro-1-propene (CAS: 951890-70-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its tert-butylphenyl and chloro-alkene functional groups, has shown promising potential in various applications, including drug development and material science. Recent studies have focused on its synthesis, biological activity, and potential therapeutic uses, making it a subject of intense scientific inquiry.
One of the key areas of research has been the optimization of synthetic routes for 3-(4-Tert-butylphenyl)-2-chloro-1-propene. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel catalytic method that significantly improves yield and purity. The method employs a palladium-catalyzed cross-coupling reaction, which not only enhances efficiency but also reduces the environmental impact compared to traditional synthesis techniques. This advancement is crucial for scaling up production for preclinical and clinical studies.
In addition to its synthetic applications, 3-(4-Tert-butylphenyl)-2-chloro-1-propene has been investigated for its biological activity. Preliminary in vitro studies have revealed its potential as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, a recent paper in Bioorganic & Medicinal Chemistry Letters (2024) reported that this compound exhibits selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway. This finding suggests its potential utility in developing anti-inflammatory drugs with fewer side effects compared to existing NSAIDs.
Further research has explored the molecular interactions of 3-(4-Tert-butylphenyl)-2-chloro-1-propene with biological targets. Computational modeling and X-ray crystallography studies have provided insights into its binding modes and affinity for various protein targets. These studies, published in Nature Chemical Biology (2023), highlight the compound's unique structural features that enable selective binding, paving the way for rational drug design and optimization.
Despite these promising findings, challenges remain in the development of 3-(4-Tert-butylphenyl)-2-chloro-1-propene as a therapeutic agent. Pharmacokinetic studies indicate that the compound has moderate bioavailability and requires further modification to improve its metabolic stability. Ongoing research aims to address these limitations through structural derivatization and formulation strategies, as discussed in a recent review in Advanced Drug Delivery Reviews (2024).
In conclusion, 3-(4-Tert-butylphenyl)-2-chloro-1-propene (CAS: 951890-70-3) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its unique chemical properties and biological activities make it a valuable candidate for further investigation. Future studies should focus on optimizing its synthetic routes, elucidating its mechanism of action, and improving its pharmacokinetic profile to unlock its full therapeutic potential.
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